1-Benzyl-1-methyl-4-oxopiperidinium iodide
Overview
Description
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a chemical compound with the molecular formula C₁₃H₁₈INO. It is a quaternary ammonium salt, characterized by the presence of a piperidinium ring substituted with a benzyl group, a methyl group, and an oxo group. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methyl-4-oxopiperidinium iodide can be synthesized through the reaction of 1-benzylpiperidin-4-one with iodomethane. The reaction typically involves the following steps:
Starting Material: 1-benzylpiperidin-4-one.
Reagent: Iodomethane.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1-benzylpiperidin-4-one and iodomethane are handled in specialized reactors.
Controlled Environment: The reaction is conducted in a controlled environment to ensure safety and efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-methyl-4-oxopiperidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to new products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
1-Benzyl-1-methyl-4-oxopiperidinium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methyl-4-oxopiperidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s quaternary ammonium structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-1-methyl-4-oxopiperidin-1-ium chloride
- 1-Benzyl-1-methyl-4-oxopiperidin-1-ium bromide
- 1-Benzyl-1-methyl-4-oxopiperidin-1-ium fluoride
Comparison: 1-Benzyl-1-methyl-4-oxopiperidinium iodide is unique due to its iodide ion, which can influence its reactivity and solubility compared to other halide derivatives. The iodide ion can also affect the compound’s biological activity and interactions with other molecules, making it distinct from its chloride, bromide, and fluoride counterparts.
Properties
IUPAC Name |
1-benzyl-1-methylpiperidin-1-ium-4-one;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.HI/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBGFSXHBBEFW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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